molecular formula C21H26N2O B5678795 (3S*,4R*)-N,N-dimethyl-1-(2-methylbenzoyl)-4-(4-methylphenyl)pyrrolidin-3-amine

(3S*,4R*)-N,N-dimethyl-1-(2-methylbenzoyl)-4-(4-methylphenyl)pyrrolidin-3-amine

Cat. No. B5678795
M. Wt: 322.4 g/mol
InChI Key: ZPOTZWXPTFBRMP-VQTJNVASSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves stereoselective processes and efficient, practical methodologies. For instance, a key intermediate in the preparation of certain antibiotics involves stereoselective alkylation and asymmetric Michael addition steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). These methods underline the importance of precise control over molecular configuration in synthesizing structurally complex pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives showcases a range of intermolecular interactions, including hydrogen bonding and π–π stacking, which are crucial for understanding their chemical behavior and reactivity. An example of structural analysis can be seen in the work on 3-aminobenzoic acid derivatives, which exhibit complex hydrogen bonding patterns (Shen & Lush, 2010).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in various chemical reactions, including peptide coupling reactions facilitated by nucleophilic catalysts for synthesizing carboxamides or peptides (Shiina, Ushiyama, Yamada, Kawakita, & Nakata, 2008). These reactions are essential for constructing complex molecular architectures and understanding the reactivity of pyrrolidine compounds.

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including solubility and thermal stability, are influenced by their structural features. For example, poly(amide–imide–imide)s based on specific diacid precursors exhibit remarkable solubility in organic solvents and thermal stability, with significant implications for material science applications (Yang, Chen, & Wei, 2002).

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, such as reactivity towards nucleophiles or electrophiles, are critical for their application in synthetic chemistry. For instance, the reaction of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes offers a route to densely functionalized pyrroles and thiophenes, showcasing the versatile reactivity of pyrrolidine-based compounds (Cheng, Peng, & Li, 2010).

properties

IUPAC Name

[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-15-9-11-17(12-10-15)19-13-23(14-20(19)22(3)4)21(24)18-8-6-5-7-16(18)2/h5-12,19-20H,13-14H2,1-4H3/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOTZWXPTFBRMP-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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